(S)-1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(S)-1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound that features a tert-butyl group, a pyrrolidine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester intermediate, which can then be hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peroxy acids such as meta-chloroperbenzoic acid or peracetic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Peroxy acids (e.g., meta-chloroperbenzoic acid, peracetic acid)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the original compound, while reduction reactions produce reduced forms.
Scientific Research Applications
(S)-1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pyrrolidine ring and carboxylic acid functional group also play crucial roles in its biological activity and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Another compound featuring a tert-butyl group, used in organic synthesis and as a solvent.
tert-Butyl peroxybenzoate: A peroxy acid used as an oxidizing agent in various chemical reactions.
Uniqueness
(S)-1-(tert-butyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both a pyrrolidine ring and a carboxylic acid functional group
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
(3S)-1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)10-5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
VDUOOJKMVVKJKA-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H](CC1=O)C(=O)O |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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